molecular formula C19H17NO4 B5551444 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate

2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate

Cat. No.: B5551444
M. Wt: 323.3 g/mol
InChI Key: WATSLEALHJWBAC-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 470. The solubility of this chemical has been described as >48.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to "2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate" have been explored extensively. For instance, the synthesis and conformational analysis of 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione showcased the solid-state and solution state characteristics through X-ray diffraction and 1H DNMR, revealing a slightly deformed boat conformation of the seven-membered ring and an associated inversion ring barrier (Irurre et al., 1994). Another study on dibenzo[b,d]azepin-6-ones separated by chiral HPLC into aR- and aS-atropisomers highlighted the high stereochemical stability of these compounds (Tabata et al., 2008).

Catalytic Reactions and Pharmaceutical Potential

Research into catalytic enantioselective reactions involving cyclic dibenzo derivatives has demonstrated the synthesis of chiral compounds with high yields and enantioselectivities. For example, the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to chiral derivatives, showcasing the potential for pharmaceutical applications (De Munck et al., 2017).

Biodegradation and Drug Delivery

Studies have also focused on the biodegradation and potential for drug delivery of poly(ether-ester) azo polymers containing dibenzo derivatives. These studies indicate the capability of these compounds to degrade in specific conditions, making them suitable for colon-specific drug release materials (Samyn et al., 1995).

Antimicrobial and Anticancer Activities

Novel benzoxepine-1,2,3-triazole hybrids synthesized using a dibenzo derivative as a core structure demonstrated potential antibacterial and anticancer activities. This suggests the versatility of these compounds in developing new therapeutic agents (Kuntala et al., 2015).

Properties

IUPAC Name

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATSLEALHJWBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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